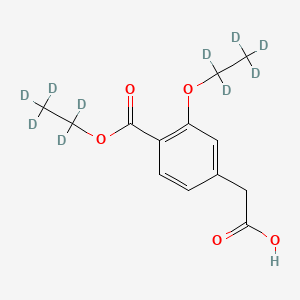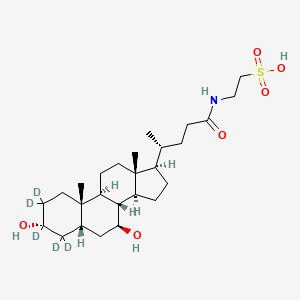
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is a derivative of tauroursodeoxycholic acid, a naturally occurring bile acid. This compound is a deuterated form, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is synthesized through the oxidation process of tauroursodeoxycholic acid. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, resulting in the deuterated form . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. Quality control measures are implemented to maintain the isotopic purity and chemical integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid undergoes various chemical reactions, including:
Oxidation: Conversion of tauroursodeoxycholic acid to its deuterated form involves oxidation.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Deuterium atoms can be substituted with other isotopes or elements under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of tauroursodeoxycholic acid, which have different therapeutic and research applications .
Applications De Recherche Scientifique
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for mass spectrometry and other analytical techniques.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating liver diseases, cholangiocarcinoma, and other conditions
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Tauroursodeoxycholic-2,2,3,4,4-d5 Acid involves several molecular targets and pathways:
Inhibition of Apoptosis: The compound inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, which decreases cytochrome c release.
ER Stress Reduction: It reduces endoplasmic reticulum stress by decreasing caspase 12 activity and calcium efflux from the ER.
Anti-inflammatory Effects: The compound has anti-inflammatory properties that contribute to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Tauroursodeoxycholic-2,2,3,4,4-d5 Acid is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterpart. Similar compounds include:
Tauroursodeoxycholic Acid: The non-deuterated form with similar therapeutic applications.
Ursodeoxycholic Acid: Another bile acid with similar uses but different molecular structure and properties
This compound stands out due to its enhanced stability and potential for more precise therapeutic applications.
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1/i8D2,14D2,18D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-UYRINQEQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
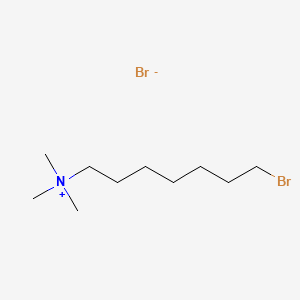
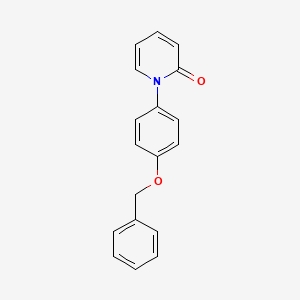
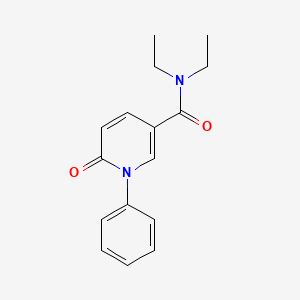

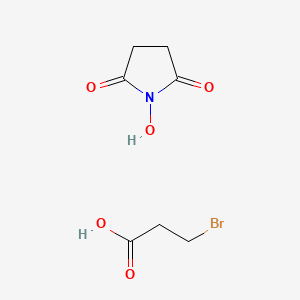
![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)
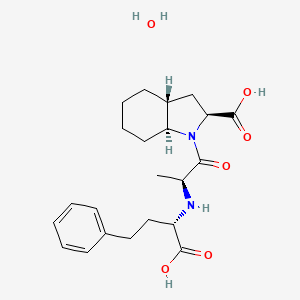
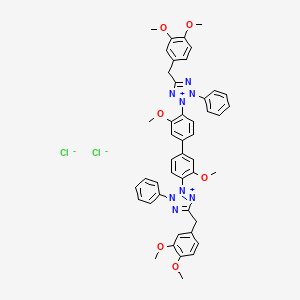
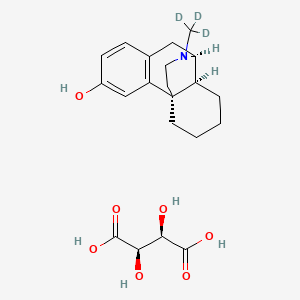
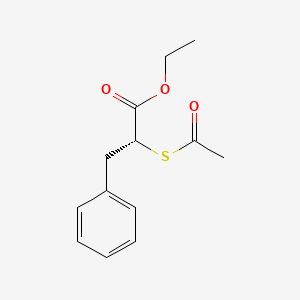
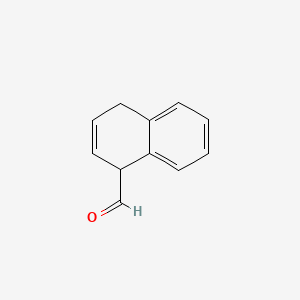
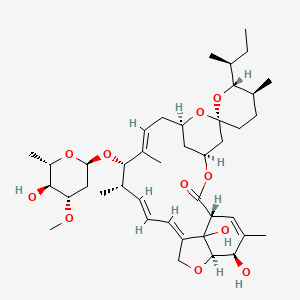
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)
